molecular formula C12H14BCl2FO2 B3049611 2,6-Dichloro-4-fluorophenylboronic acid pinacol ester CAS No. 2121514-25-6

2,6-Dichloro-4-fluorophenylboronic acid pinacol ester

Cat. No.: B3049611
CAS No.: 2121514-25-6
M. Wt: 291.0
InChI Key: ZZOYXDKAGVVLQE-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of boronic acid ester functionality, which makes it a valuable reagent for forming carbon-carbon bonds. The presence of chlorine and fluorine atoms on the phenyl ring further enhances its reactivity and selectivity in various chemical transformations.

Mechanism of Action

Target of Action

The primary target of 2,6-Dichloro-4-fluorophenylboronic acid pinacol ester, also known as 2-(2,6-dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in various biochemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations expand the scope of boron chemistry .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that it may have favorable bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound is usually bench stable, easy to purify, and often even commercially available, which makes it attractive for chemical transformations . The increased stability also presents new challenges, considering the removal of the boron moiety at the end of a sequence if required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-fluorophenylboronic acid pinacol ester typically involves the reaction of 2,6-Dichloro-4-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-fluorophenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Palladium Catalyst: Palladium acetate or palladium chloride.

    Base: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvent: Tetrahydrofuran, toluene, or dimethylformamide.

    Temperature: Typically between 50°C to 100°C.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2,6-Dichloro-4-fluorophenylboronic acid pinacol ester is extensively used in scientific research due to its versatility in forming carbon-carbon bonds. Some of its applications include:

    Chemistry: Synthesis of complex organic molecules, including natural products and polymers.

    Biology: Development of boron-containing compounds for biological studies, such as enzyme inhibitors and receptor ligands.

    Medicine: Synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Production of advanced materials, including liquid crystals and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 2,4-Dichlorophenylboronic acid pinacol ester
  • 4-Fluorophenylboronic acid pinacol ester

Uniqueness

2,6-Dichloro-4-fluorophenylboronic acid pinacol ester is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-(2,6-dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)10-8(14)5-7(16)6-9(10)15/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOYXDKAGVVLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BCl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147645
Record name 1,3,2-Dioxaborolane, 2-(2,6-dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-25-6
Record name 1,3,2-Dioxaborolane, 2-(2,6-dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(2,6-dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-fluorophenylboronic acid pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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